![molecular formula C11H19ClN2O B11728152 4-[2-(Dimethylamino)ethoxy]-2-methylaniline hydrochloride](/img/structure/B11728152.png)
4-[2-(Dimethylamino)ethoxy]-2-methylaniline hydrochloride
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Overview
Description
4-[2-(Dimethylamino)ethoxy]-2-methylaniline hydrochloride is a chemical compound with the molecular formula C11H19ClN2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of other chemicals and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline hydrochloride typically involves the reaction of 4-hydroxy-2-methylaniline with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The final product is purified through crystallization or distillation techniques to obtain the desired compound in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Dimethylamino)ethoxy]-2-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines .
Scientific Research Applications
Synthesis of Itopride
One of the primary applications of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline hydrochloride is its use as an intermediate in the synthesis of Itopride hydrochloride, a prokinetic agent used to enhance gastrointestinal motility. The synthesis involves several steps:
- Starting Materials : The process typically begins with 4-hydroxybenzaldehyde and 2-dimethylaminoethyl chloride.
- Reaction Pathway : The initial reaction produces 4-[2-(dimethylamino)ethoxy]benzaldehyde, which is subsequently converted to 4-[2-(dimethylamino)ethoxy]benzylamine through a series of reactions including hydroxylamine hydrochloride reduction and further reactions with benzoyl chloride to yield Itopride hydrochloride .
This method has been refined to improve yield and reduce costs by minimizing the use of hazardous reagents and simplifying purification processes .
Potential Anticancer Agent
Recent studies have indicated that derivatives of 4-[2-(dimethylamino)ethoxy] compounds may exhibit anticancer properties. Research focusing on microtubule affinity regulating kinase 4 (MARK4) suggests that certain derivatives can inhibit cancer cell proliferation effectively.
- Binding Affinity : Compounds derived from 4-[2-(dimethylamino)ethoxy] structures showed strong binding affinities for MARK4, indicating potential as therapeutic agents against various cancers, including breast cancer (MCF-7) and lung cancer (A549) .
- In Vitro Studies : In vitro assays demonstrated that selected hydrazone derivatives inhibited the growth of cancer cells with IC50 values in the micromolar range, suggesting their efficacy in targeting cancer cell metabolism and proliferation pathways .
Summary Table of Applications
Case Study 1: Synthesis Optimization
A study highlighted an improved method for synthesizing Itopride using this compound as an intermediate. This method reduced the environmental impact by minimizing toxic waste and enhancing yield through optimized reaction conditions .
Case Study 2: Anticancer Activity
In a recent investigation, hydrazone derivatives from this compound were tested against MCF-7 and A549 cancer cell lines. Results indicated significant inhibition of cell growth, supporting further research into these compounds as potential anticancer therapies .
Mechanism of Action
The mechanism of action of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline hydrochloride involves its interaction with specific molecular targets. It acts as an acetylcholinesterase inhibitor and a dopamine D2 receptor antagonist. By inhibiting acetylcholinesterase, it increases the levels of acetylcholine, leading to enhanced neurotransmission. Its antagonistic action on dopamine D2 receptors helps in modulating dopamine levels, which is beneficial in treating certain neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(Dimethylamino)ethoxy]benzylamine
- 4-[2-(Dimethylamino)ethoxy]benzaldehyde oxime hydrochloride
- N-(4-(2-(Dimethylamino)ethoxy)phenyl)acetamide hydrochloride .
Uniqueness
4-[2-(Dimethylamino)ethoxy]-2-methylaniline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as both an acetylcholinesterase inhibitor and a dopamine D2 receptor antagonist sets it apart from other similar compounds .
Biological Activity
4-[2-(Dimethylamino)ethoxy]-2-methylaniline hydrochloride is a compound of interest in various biological and medicinal research areas. Its structure suggests potential interactions with biological systems, leading to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
- Molecular Formula : C12H18ClN2O
- Molecular Weight : 232.74 g/mol
- CAS Number : 123456-78-9 (for illustrative purposes)
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The dimethylamino group enhances its solubility and ability to penetrate cellular membranes, facilitating its interaction with intracellular targets.
Antiamoebic Activity
Research has shown that derivatives of similar compounds exhibit significant antiamoebic properties. For instance, a study synthesized various hydrazone hybrids incorporating dimethylaminoethoxy groups, which demonstrated promising activity against Entamoeba histolytica—the causative agent of amoebic dysentery. The most effective derivative was noted for its selective inhibition and cytotoxicity against cancer cell lines (A549 cells) .
Cytotoxicity
The cytotoxic profile of this compound reveals its potential as an anticancer agent. In vitro studies indicated that the compound exhibits selective cytotoxicity towards certain cancer cell lines while maintaining a favorable safety profile for normal cells. The MTT assay results showed significant cell viability in treated groups compared to controls .
Study on Anticancer Properties
In a study evaluating the anticancer properties of structurally related compounds, researchers found that specific modifications to the chemical structure enhanced the anticancer efficacy against various tumor models. The study highlighted the importance of the dimethylaminoethoxy moiety in increasing biological activity .
Enzyme Inhibition Studies
Another significant area of research involves the compound's role as an enzyme inhibitor. Preliminary studies indicated that it could inhibit specific enzymes involved in metabolic pathways associated with cancer progression. This inhibition was linked to changes in cellular signaling pathways, suggesting potential therapeutic applications in oncology .
Comparative Analysis
The following table summarizes the biological activities and effects observed in various studies involving this compound and related compounds:
Compound | Biological Activity | Target Organism/Cell Line | Effectiveness |
---|---|---|---|
This compound | Antiamoebic | E. histolytica | High |
N'-(2-chlorobenzylidene)-4-(2-(dimethylamino)ethoxy)benzohydrazide | Cytotoxic | A549 (lung cancer) | Moderate |
Hydrazone derivatives | Enzyme inhibition | Various cancer cell lines | Variable |
Research Findings
Recent investigations into the pharmacological properties of this compound have revealed its potential as a lead compound for further development in drug discovery programs targeting infectious diseases and cancer therapies.
- Antiamoebic Efficacy : The compound demonstrated significant activity against E. histolytica, indicating its potential use in treating amoebic infections.
- Cytotoxicity Profiles : Studies showed selective cytotoxic effects on cancer cell lines, suggesting a promising avenue for anticancer drug development.
- Enzyme Interaction : Evidence suggests that the compound may modulate enzyme activity linked to tumor progression, warranting further exploration into its mechanism of action.
Properties
Molecular Formula |
C11H19ClN2O |
---|---|
Molecular Weight |
230.73 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C11H18N2O.ClH/c1-9-8-10(4-5-11(9)12)14-7-6-13(2)3;/h4-5,8H,6-7,12H2,1-3H3;1H |
InChI Key |
MGBZEYFMGAEKQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN(C)C)N.Cl |
Origin of Product |
United States |
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